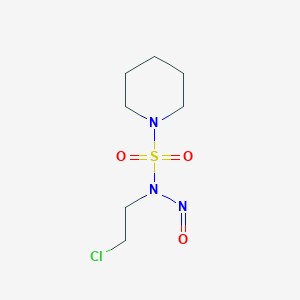
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .
Méthodes De Préparation
The synthesis of 1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- involves several steps. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, leading to the formation of cyclic amines . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence . Industrial production methods often utilize continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium .
Analyse Des Réactions Chimiques
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Applications De Recherche Scientifique
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- involves its interaction with molecular targets and pathways. It can perform several biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and regulation of crucial signaling pathways like STAT-3, NF-κB, and PI3k/Akt . These actions lead to the inhibition of cell migration and cell cycle arrest, contributing to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso- can be compared with other similar compounds, such as:
2-Piperidinoethyl chloride hydrochloride: This compound shares a similar piperidine structure but differs in its functional groups.
Piperidine: The parent compound of many derivatives, including 1-Piperidinesulfonamide, N-(2-chloroethyl)-N-nitroso-.
Piperine: Another piperidine derivative known for its therapeutic potential against various cancers.
Propriétés
Numéro CAS |
181762-10-7 |
|---|---|
Formule moléculaire |
C7H14ClN3O3S |
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-nitrosopiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H14ClN3O3S/c8-4-7-11(9-12)15(13,14)10-5-2-1-3-6-10/h1-7H2 |
Clé InChI |
VHMCRINZDBGPNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


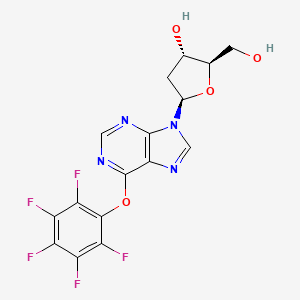
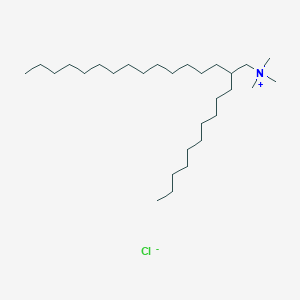
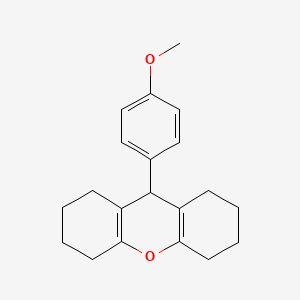
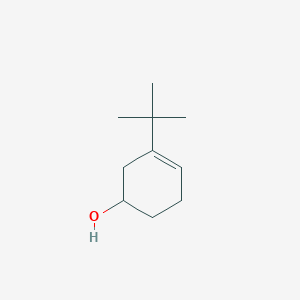
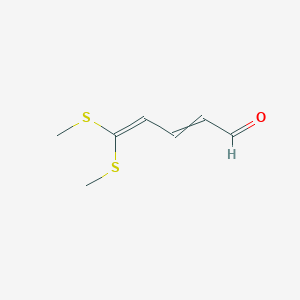
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
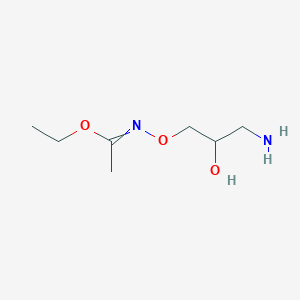
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
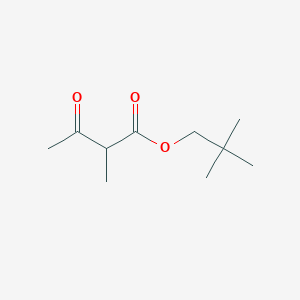
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
